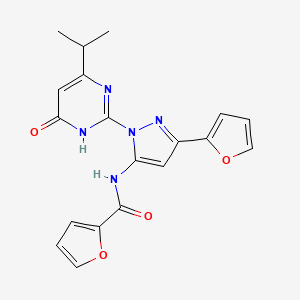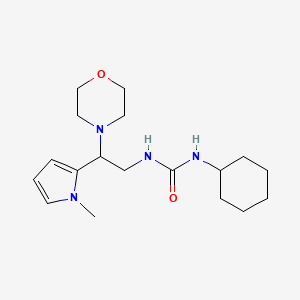
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is a urea derivative with a morpholine and pyrrole group attached to the cyclohexyl ring. The purpose of
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which are enzymes that are involved in the regulation of cell growth and division. It has also been shown to inhibit the production of inflammatory cytokines, which are proteins that are involved in the immune response.
Biochemical and Physiological Effects:
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been shown to inhibit the activity of certain kinases, which are enzymes that are involved in the regulation of cell growth and division. In addition, it has been shown to inhibit the production of inflammatory cytokines, which are proteins that are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea in lab experiments is its potential as a kinase inhibitor in cancer research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine its potential use in other areas of research.
Future Directions
There are several future directions for research on 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea. One direction is to further study its potential as a kinase inhibitor in cancer research. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential use in other areas of research.
Synthesis Methods
The synthesis of 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves several steps. The first step involves the reaction of cyclohexyl isocyanate with morpholine to form N-cyclohexylmorpholine-2-isocyanate. The second step involves the reaction of N-cyclohexylmorpholine-2-isocyanate with 1-methyl-1H-pyrrole-2-carboxylic acid to form 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea.
Scientific Research Applications
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as a kinase inhibitor in cancer research.
properties
IUPAC Name |
1-cyclohexyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-21-9-5-8-16(21)17(22-10-12-24-13-11-22)14-19-18(23)20-15-6-3-2-4-7-15/h5,8-9,15,17H,2-4,6-7,10-14H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQYKJNLWIVIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

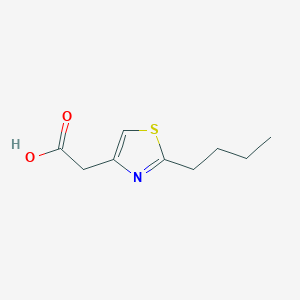
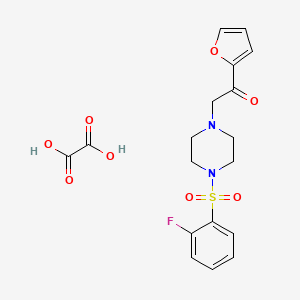
![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)
![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)
![4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2896148.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2896150.png)
![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)
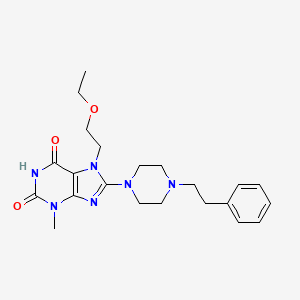
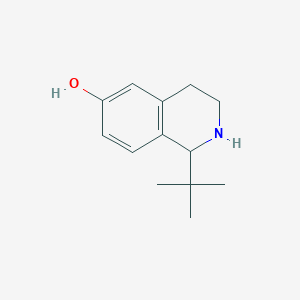
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)
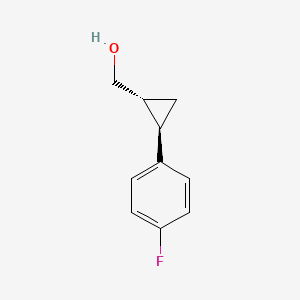
![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)
